molecular formula C18H14N4O2S B12176975 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12176975
M. Wt: 350.4 g/mol
InChI Key: NVWXIVRVRFEIPA-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of isoindoline, pyridine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common route includes the initial formation of the isoindoline core, followed by the introduction of the thiazole and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester
  • 2-[(1,3-dihydro-2H-isoindol-2-yl)methyl]melatonin

Uniqueness

Compared to similar compounds, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N4O2S/c23-16(9-14-11-5-1-2-6-12(11)17(24)20-14)22-18-21-15(10-25-18)13-7-3-4-8-19-13/h1-8,10,14H,9H2,(H,20,24)(H,21,22,23)

InChI Key

NVWXIVRVRFEIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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